molecular formula C8H3BrCl3F3O B1403911 2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417568-17-2

2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1403911
CAS No.: 1417568-17-2
M. Wt: 358.4 g/mol
InChI Key: LXWPGQJOUXYNEA-UHFFFAOYSA-N
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Description

2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is an organic compound that features both bromine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, radical reactions, and purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the bromine or trifluoromethyl groups may be further modified.

    Reduction: Reduction reactions can alter the bromine or trifluoromethyl groups, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where the bromine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated or trifluoromethylated benzoic acids, while substitution reactions can produce various functionalized benzene derivatives.

Scientific Research Applications

2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and materials with specific desired properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 2-Bromo-1,3-difluorobenzene
  • 2-Bromo-1,4-difluorobenzene
  • 2-Bromo-1-(trifluoromethoxy)benzene

Comparison: 2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl3F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWPGQJOUXYNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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